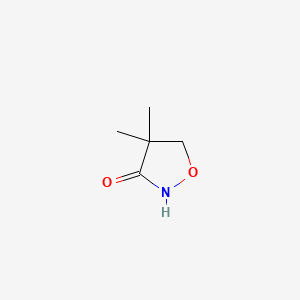










|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][C:8]1([CH3:14])[CH2:12][O:11][NH:10][C:9]1=[O:13].[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:17]=1[CH2:23]Cl>C(#N)C.O1CCOCCOCCOCCOCCOCC1>[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:17]=1[CH2:23][N:10]1[C:9](=[O:13])[C:8]([CH3:14])([CH3:7])[CH2:12][O:11]1 |f:0.1.2|
|


|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
O1CCOCCOCCOCCOCCOCC1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(NOC1)=O)C
|
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)CCl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The complete addition required 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition the reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with 200 ml of methylene chloride
|
|
Type
|
WASH
|
|
Details
|
washed with three 100-ml portions of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil residue
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from petroleum ether
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)CN1OCC(C1=O)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |